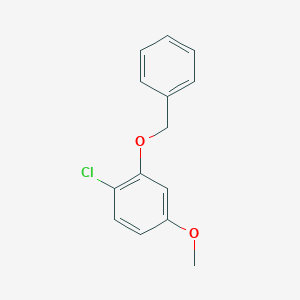

2-(Benzyloxy)-1-chloro-4-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRZWXGWRIEACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzyloxy 1 Chloro 4 Methoxybenzene

Regioselective Functionalization Approaches to the Aromatic Core

The successful synthesis of 2-(Benzyloxy)-1-chloro-4-methoxybenzene hinges on the precise control of substitution patterns on the aromatic ring. A plausible synthetic pathway begins with a readily available precursor, such as 4-methoxyphenol, and involves sequential chlorination and benzylation steps. The order of these steps is critical and is governed by the directing effects of the substituents.

Directed Aromatic Substitution Strategies

In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring dictate the position of incoming electrophiles. Both the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups and are ortho, para-directors. This is due to the ability of their lone pair electrons on the oxygen to participate in resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution.

In a potential precursor like 4-methoxyphenol, the hydroxyl and methoxy groups are para to each other. This means both groups will direct incoming electrophiles to the positions ortho to themselves. Specifically, the hydroxyl group directs to positions 2 and 6, while the methoxy group directs to positions 3 and 5. The powerful activating and directing nature of the hydroxyl group typically makes the positions ortho to it (positions 2 and 6) the most nucleophilic and thus the most likely sites for electrophilic attack. The benzyloxy group (-OCH2Ph), which would be present if benzylation precedes chlorination, is also an ortho, para-director for the same reasons.

Halogenation Protocols for Chlorination

The introduction of a chlorine atom onto the aromatic ring is a key step. Given the directing effects of the hydroxyl and methoxy groups in a 4-methoxyphenol precursor, chlorination is expected to occur at the position ortho to the hydroxyl group, leading to the formation of 2-chloro-4-methoxyphenol. nih.gov

Various reagents can be employed for the chlorination of phenols:

Sulfuryl chloride (SO2Cl2) : This reagent is often used for the chlorination of phenols. The regioselectivity can be influenced by catalysts. For instance, organocatalysts can be used to achieve high ortho or para selectivity. acs.orgnih.gov The use of 2,2,6,6-tetramethylpiperidine (TMP) as a catalyst with SO2Cl2 has been shown to be highly ortho-selective, even for electron-deficient phenols. acs.org

Gaseous Chlorine (Cl2) : Direct chlorination with chlorine gas can be effective, and its selectivity can be enhanced. For example, carrying out the reaction in a molten medium in the presence of an organic cation can selectively chlorinate the ortho positions. google.com

In situ Generated Reagents : A mixture of [Bis(trifluoroacetoxy)iodo]benzene (PIFA) and a Lewis acid like aluminum chloride (AlCl3) can generate a chlorinating species in situ that provides highly regioselective ortho-chlorination of phenols and phenol (B47542) ethers under mild conditions. researchgate.net

The choice of chlorinating agent and reaction conditions is crucial to maximize the yield of the desired 2-chloro-4-methoxyphenol intermediate and minimize the formation of isomeric byproducts. google.com

Etherification Techniques for Methoxy and Benzyloxy Installation

The methoxy and benzyloxy groups are defining features of the target molecule. The methoxy group is often present in the starting material, for example, by using 4-methoxyphenol, which can be synthesized from hydroquinone via monomethylation with reagents like dimethyl sulfate. mdma.ch

The installation of the larger benzyloxy group is typically accomplished via an O-alkylation reaction, most commonly the Williamson ether synthesis. francis-press.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl (B1604629) chloride or benzyl bromide. francis-press.commasterorganicchemistry.com

Key considerations for the Williamson ether synthesis include:

Base : A suitable base is required to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).

Solvent : Anhydrous polar apathetic solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the SN2 reaction. francis-press.commasterorganicchemistry.com

Steric Hindrance : While the Williamson synthesis is very effective for primary alkyl halides like benzyl bromide, steric hindrance around the nucleophile (the phenoxide) can slow the reaction. nih.govacs.org In the case of 2-chloro-4-methoxyphenol, the chlorine atom adjacent to the hydroxyl group introduces some steric bulk, which must be considered when choosing reaction conditions.

The following table summarizes various etherification techniques.

Table 1: Comparison of Etherification Techniques| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alcohol/Phenol, Base (e.g., NaH, K2CO3), Alkyl Halide (e.g., Benzyl Bromide) | Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile) | Versatile, widely applicable, good yields for primary halides. masterorganicchemistry.com | Sensitive to steric hindrance, potential for elimination side reactions with secondary/tertiary halides. nih.gov |

| Acid-Catalyzed Benzylation | Alcohol, Benzyl Trichloroacetimidate, Triflic Acid (catalytic) | Acidic conditions | Suitable for substrates unstable to basic conditions. organic-chemistry.org | Requires preparation of the imidate reagent. |

| Neutral Benzylation | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | Warming in a suitable solvent | Occurs under neutral conditions, good for sensitive substrates. organic-chemistry.org | Reagent may not be commercially available and requires synthesis. |

Protecting Group Chemistry in the Synthesis of this compound

In a multi-step synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. The benzyl group is frequently used as a protecting group for alcohols and phenols due to its stability and the specific conditions under which it can be selectively removed. nih.govuwindsor.ca

Strategies for Benzyl Ether Formation and Stability

The formation of the benzyl ether in this synthesis serves not only to install a key part of the final molecule but also to protect the phenolic hydroxyl group during potential subsequent synthetic steps. The Williamson ether synthesis is the most common method for this transformation. uwindsor.ca

Alternative benzylation methods include:

Using benzyl trichloroacetimidate under acidic conditions, which is useful if the substrate is base-sensitive. organic-chemistry.org

Employing reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) with an acid catalyst. organic-chemistry.org

Once formed, the benzyl ether is a robust protecting group. acs.org It is stable to a wide range of reaction conditions, including many acidic and basic environments, as well as various oxidizing and reducing agents that might affect other functional groups. nih.govuwindsor.ca This stability makes it an ideal choice for protecting a hydroxyl group while other transformations are carried out on the molecule.

Table 2: Selected Methods for Benzyl Ether Formation

| Reagent System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Benzyl Bromide / NaH | DMF, 0 °C to RT | Wide range of alcohols | organic-chemistry.org |

| Benzyl Trichloroacetimidate / TfOH (cat.) | Dichloromethane, -78 °C to RT | Base-sensitive alcohols | organic-chemistry.org |

| 2-Benzyloxy-1-methylpyridinium triflate | Toluene, 90 °C | Wide range of alcohols, neutral conditions | organic-chemistry.org |

Selective Deprotection Considerations in Multi-step Syntheses

The key advantage of using a benzyl protecting group is the ability to remove it under specific and mild conditions that often leave other functional groups, like methyl ethers and aryl chlorides, intact. organic-chemistry.org The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. ambeed.comacsgcipr.org

Catalytic Hydrogenolysis: This reaction involves treating the benzyl ether with hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst. acsgcipr.org The reaction cleaves the carbon-oxygen bond of the benzyl group, releasing the free alcohol and generating toluene as a byproduct. ambeed.com This method is highly selective for benzyl ethers and typically does not affect other ether linkages like the methyl ether present in the target molecule. While aryl chlorides can sometimes be susceptible to reduction under hydrogenolysis conditions, the reaction can often be tuned to selectively remove the benzyl group without disturbing the chloro substituent, for instance by adding chloride salts to the reaction mixture. researchgate.net

Other deprotection methods exist, but may be less suitable for this specific molecule:

Strong Acids : Reagents like HBr or BCl3 can cleave benzyl ethers, but they would also likely cleave the methyl ether. uwindsor.ca

Oxidative Cleavage : Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, especially for electron-rich benzyl ethers (like p-methoxybenzyl ethers), but may not be as effective for standard benzyl ethers without photoirradiation. nih.govacs.org

The choice of a deprotection strategy is therefore critical in the final stages of a synthesis to unmask the hydroxyl group without affecting the other functionalities of the molecule.

Table 3: Comparison of Benzyl Ether Deprotection Methods

| Method | Reagents | Conditions | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenolysis | H2, Pd/C | Methanol or Ethanol, RT | Highly selective for benzyl ethers; generally compatible with methyl ethers and aryl chlorides. acsgcipr.orgresearchgate.net |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Ethanol, Reflux | Avoids use of H2 gas; good for substrates with other reducible groups. organic-chemistry.org |

| Strong Lewis Acids | BCl3, BBr3 | Dichloromethane, low temp. | Effective but lacks selectivity; will likely cleave methyl ethers as well. uwindsor.ca |

| Oxidative Cleavage | DDQ, often with photoirradiation | Acetonitrile/Water | More effective for electron-rich benzyl ethers (e.g., PMB); less common for simple benzyl ethers. nih.govacs.org |

Catalytic Approaches in the Synthesis of this compound and its Analogs

The synthesis of aryl ethers, including this compound, has been significantly advanced through the development of sophisticated catalytic methodologies. These approaches offer improvements in terms of reaction efficiency, selectivity, and milder reaction conditions compared to traditional methods. Key catalytic strategies include phase-transfer catalysis for etherification and transition-metal catalysis for constructing the crucial carbon-oxygen bond.

Phase-Transfer Catalysis in Etherification Reactions

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.orgjetir.org In the context of synthesizing this compound, PTC is particularly valuable for the etherification step, which typically involves the reaction of a phenoxide (the deprotonated form of 2-chloro-5-methoxyphenol) with benzyl chloride. The phenoxide is often generated using an aqueous base like sodium hydroxide, making it insoluble in the organic phase where the benzyl chloride resides.

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, overcomes this phase barrier. jetir.orgbiomedres.us The catalyst's cation forms an ion pair with the phenoxide anion, transporting it from the aqueous or solid phase into the organic phase where it can react with the benzylating agent. biomedres.us This methodology accelerates reaction rates, allows for the use of inexpensive bases, and can lead to higher yields and cleaner reactions under milder conditions. biomedres.usphasetransfer.com

The general mechanism for PTC in this etherification involves two main steps:

Anion Exchange: The catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the interface of the two phases.

Reaction in Organic Phase: The newly formed lipophilic ion pair [Q⁺ArO⁻] migrates into the organic phase, where the phenoxide anion is highly reactive due to minimal solvation and reacts with benzyl chloride (BzCl) to form the desired ether and regenerate the catalyst's original salt (Q⁺Cl⁻).

Commonly used phase-transfer catalysts include tetra-n-butylammonium bromide (TBAB), tetra-n-butylphosphonium bromide, and benzyltriethylammonium chloride. crdeepjournal.orgresearchgate.net The choice of catalyst can significantly impact the reaction's efficiency, as shown in the table below, which compares different catalysts used in analogous etherification reactions.

Table 1: Comparison of Phase-Transfer Catalysts in Williamson Ether Synthesis

| Catalyst | Reactants | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | 4-Chloronitrobenzene, Benzyl Alcohol, KOH | Chlorobenzene | 90 | >95 |

| Benzyltriethylammonium Chloride | p-Chloronitrobenzene, Methanol, NaOH | Organic/Aqueous | 60 | High |

Note: Data is compiled from analogous etherification reactions to illustrate catalyst performance. crdeepjournal.orgresearchgate.net

Transition-Metal Catalysis for Aromatic Transformations

Transition-metal catalysis has become an indispensable tool for forming carbon-heteroatom bonds, including the C–O bond in aryl ethers. rsc.org These methods are particularly useful when direct SNAr reactions are difficult. Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination/etherification, are a prime example. These reactions couple an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, a transition-metal-catalyzed approach could involve coupling 2,4-dichlorotoluene (as a precursor) or a related aryl halide with benzyl alcohol. The catalyst system typically consists of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine (B1218219) ligand like DPEphos. rsc.org The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, alcohol coordination/deprotonation, and reductive elimination.

The general catalytic cycle is as follows:

Oxidative Addition: The active Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Ligand Exchange/Deprotonation: The alcohol (R-OH) coordinates to the palladium center, and a base deprotonates it to form an alkoxide.

Reductive Elimination: The aryl and alkoxide groups couple, forming the desired C–O bond and regenerating the Pd(0) catalyst.

The development of new generations of catalysts has expanded the scope of these reactions to include less reactive aryl chlorides. rsc.org While aryl bromides are generally more reactive, the use of specialized ligands allows for the efficient coupling of aryl chlorides as well. rsc.org This advancement is significant as aryl chlorides are often more readily available and less expensive starting materials. The use of transition metals offers a versatile pathway to complex aryl ethers that may not be accessible through other methods. acs.org

Green Chemistry Principles in the Development of Synthetic Routes

Solvent Selection and Minimization Strategies

Solvents constitute a significant portion of the waste generated in chemical processes, often exceeding 70% in pharmaceutical manufacturing. jk-sci.com Therefore, selecting safer, more environmentally benign solvents is a cornerstone of green chemistry. sigmaaldrich.com Traditional solvents like benzene, chloroform, and dimethylformamide (DMF) are now classified as "highly hazardous" or "undesirable" due to their toxicity, carcinogenicity, or environmental persistence. jk-sci.comwhiterose.ac.ukcolorado.edu

Greener alternatives are categorized based on their safety, health, and environmental profiles. jk-sci.com For the synthesis of aryl ethers, solvents like anisole, ethanol, and 2-methyltetrahydrofuran (2-MeTHF) are preferred over hazardous options like DMF or chlorinated solvents. jk-sci.comwhiterose.ac.uk Water is also a highly preferred solvent when reaction chemistry allows, such as in PTC systems. colorado.edu

Table 2: Solvent Selection Guide Based on Green Chemistry Principles

| Category | Solvents | Rationale |

|---|---|---|

| Preferred/Recommended | Water, Ethanol, Anisole, Ethyl Acetate, 2-Propanol | Low toxicity, renewable sources, biodegradable. jk-sci.comcolorado.edu |

| Usable/Problematic | Toluene, Cyclohexane, Acetonitrile, Tetrahydrofuran (THF) | Moderate hazards; use requires specific safety and containment measures. jk-sci.comcolorado.edu |

| Undesirable/Hazardous | Benzene, Hexane, Diethyl Ether, Dichloromethane (DCM), Chloroform, DMF, NMP | High toxicity, carcinogenic, environmentally persistent, or form explosive peroxides. jk-sci.comwhiterose.ac.ukcolorado.edu |

Solvent minimization is another key strategy. This can be achieved by using higher reactant concentrations, employing solvent-free reaction conditions where possible, or designing multi-step syntheses that can be performed in a single solvent to avoid intermediate isolation and solvent exchange steps. phasetransfer.comacs.org

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. It is a fundamental principle of green chemistry that emphasizes waste prevention at the molecular level. solubilityofthings.comsigmaaldrich.com The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" because they minimize the formation of byproducts. researchgate.net In contrast, substitution and elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts.

For the synthesis of this compound via a Williamson ether synthesis from 2-chloro-5-methoxyphenol and benzyl chloride with a base like NaOH, the reaction is:

C₇H₇ClO₂ + C₇H₇Cl + NaOH → C₁₄H₁₃ClO₂ + NaCl + H₂O

Reaction Chemistry and Mechanistic Studies of 2 Benzyloxy 1 Chloro 4 Methoxybenzene

Reactivity Profiling of the Chloro Substituent on the Aromatic Ring

The chloro group on the aromatic ring of 2-(benzyloxy)-1-chloro-4-methoxybenzene is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAAr), although they are generally less reactive than alkyl halides. quora.comlibretexts.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The aromaticity is then restored by the elimination of the halide leaving group. chemistrysteps.com

The feasibility of SNAr reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate. libretexts.orglumenlearning.commasterorganicchemistry.com In the case of this compound, the methoxy (B1213986) group is an electron-donating group, which would typically deactivate the ring for nucleophilic substitution. However, the specific reaction conditions and the nature of the nucleophile can overcome this deactivation. For instance, strongly basic nucleophiles can facilitate the reaction. lumenlearning.comyoutube.com

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. chemistrysteps.com The reaction conditions often require elevated temperatures and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to facilitate the reaction. walisongo.ac.id

Cross-Coupling Reactions (e.g., Suzuki, Heck-type if relevant to similar chlorinated arenes)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov Aryl chlorides, including derivatives of this compound, can participate in Suzuki-Miyaura coupling, though they are generally less reactive than the corresponding bromides or iodides. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is crucial for achieving high yields with less reactive aryl chlorides. For example, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. A related compound, 4-(benzyloxy)-2-bromo-1-methoxybenzene, is noted to be a precursor for aromatic boric acid derivatives used in Suzuki-Miyaura coupling. nih.gov

Heck-Mizoroki Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. nih.gov While aryl bromides and iodides are more commonly used, advancements in catalyst systems have enabled the use of aryl chlorides. The reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The reaction of 4-chloroanisole, a related compound, with styrene (B11656) has been demonstrated, indicating the potential for this compound to undergo similar transformations. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaNH2, NaOH), high temperature | Substituted benzene (B151609) derivative |

| Suzuki-Miyaura Coupling | Pd catalyst, phosphine ligand, base, organoboron reagent | Biaryl compound |

| Heck-Mizoroki Reaction | Pd catalyst, base, alkene | Substituted alkene |

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a common protecting group for phenols due to its stability under a wide range of conditions and its susceptibility to selective cleavage.

Cleavage and Rearrangement Reactions of Benzyl (B1604629) Ethers

The cleavage of benzyl ethers is a fundamental transformation in organic synthesis. Several methods are available for the deprotection of the hydroxyl group.

Hydrogenolysis: The most common method for cleaving benzyl ethers is catalytic hydrogenation. youtube.comyoutube.com This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. youtube.com The process, known as hydrogenolysis, results in the formation of the corresponding phenol (B47542) and toluene. youtube.com This method is highly efficient and clean, but it is not suitable for substrates containing other reducible functional groups. semanticscholar.org

Acidic Cleavage: Strong acids can also cleave benzyl ethers, but this method is less common due to its harshness and lack of selectivity. organic-chemistry.org

Oxidative Cleavage: Oxidative methods provide an alternative to reductive cleavage. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used, particularly for p-methoxybenzyl ethers. organic-chemistry.org A combination of diacetoxyiodobenzene (B1259982) and p-toluenesulfonamide (B41071) catalyzed by copper(II) trifluoromethanesulfonate (B1224126) has also been reported for the cleavage of benzyl ethers. semanticscholar.org

Lewis Acid-Mediated Cleavage: Lewis acids like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) offer a mild and selective method for debenzylation, tolerating a variety of other functional groups. organic-chemistry.org

| Cleavage Method | Reagents | Key Features |

| Hydrogenolysis | H₂, Pd/C | Mild, high yielding, but not chemoselective for other reducible groups. youtube.comyoutube.com |

| Acidic Cleavage | Strong acids | Harsh conditions, limited to acid-insensitive substrates. organic-chemistry.org |

| Oxidative Cleavage | DDQ, PhI(OAc)₂/TsNH₂/Cu(OTf)₂ | Alternative to reductive methods. semanticscholar.orgorganic-chemistry.org |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂ | Mild and selective. organic-chemistry.org |

Rearrangement Mechanisms (e.g., Wittig-type rearrangements)

Benzyl ethers can undergo oup.commdpi.com- and mdpi.comsci-hub.se-Wittig rearrangements under strongly basic conditions, typically involving treatment with an organolithium reagent. oup.commdpi.com These rearrangements involve the deprotonation of the carbon adjacent to the ether oxygen, followed by a concerted sigmatropic shift.

The oup.commdpi.com-Wittig rearrangement of aryl benzyl ethers leads to the formation of diarylmethanols. mdpi.com This reaction provides a method for carbon-carbon bond formation, though it often requires harsh basic conditions. mdpi.com The presence of activating groups on the aryl ring can facilitate the rearrangement under milder conditions. mdpi.com

The mdpi.comsci-hub.se-Wittig rearrangement is less common for benzylic ethers due to the energetic cost of dearomatization. oup.com However, certain substrates, particularly those with stabilizing groups, can favor the mdpi.comsci-hub.se-shift. oup.com The competition between the oup.commdpi.com- and mdpi.comsci-hub.se-pathways is influenced by the stability of the initially formed carbanion. oup.com In some cases, increasing the reaction temperature can favor the thermodynamically more stable oup.commdpi.com-Wittig product. acs.org

Reactivity of the Methoxy Group and its Influence on Aromatic Substitution Patterns

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This has a significant impact on the reactivity of the aromatic ring. In electrophilic aromatic substitution reactions, the methoxy group is activating and directs incoming electrophiles to the ortho and para positions.

The presence of the methoxy group can also influence the outcome of other reactions. For example, in the context of the mdpi.comsci-hub.se-Wittig rearrangement, an ortho-methoxy group on the benzyl ring has been shown to decrease the enantioselectivity of the reaction. sci-hub.se

Derivatization and Functionalization Strategies of this compound

The reactivity of the benzene ring in this compound towards electrophilic substitution is governed by the directing and activating or deactivating effects of its three substituents: the benzyloxy group, the chlorine atom, and the methoxy group. The benzyloxy and methoxy groups are ortho, para-directing and activating, significantly increasing the electron density at the positions ortho and para to them. Conversely, the chlorine atom is also ortho, para-directing but is a deactivating group, withdrawing electron density from the ring through its inductive effect. The interplay of these electronic effects determines the regioselectivity of derivatization reactions.

The chloromethylation of aromatic compounds, a classic example of electrophilic aromatic substitution, serves to introduce a chloromethyl group (-CH2Cl) onto the aromatic ring. This reaction is typically carried out using formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. The chloromethyl group is a versatile synthetic handle that can be readily converted into various other functional groups.

For substrates with multiple substituents, the site of chloromethylation is determined by the combined directing effects of the existing groups. In the case of this compound, the powerful activating and ortho, para-directing nature of the benzyloxy and methoxy groups is expected to dominate over the deactivating effect of the chlorine atom.

A study on the related compound, 1-benzyloxy-4-methoxybenzene, demonstrated that chloromethylation leads to the introduction of two chloromethyl groups at the positions ortho to the benzyloxy group and ortho to the methoxy group, respectively, yielding 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene. This reaction was achieved using paraformaldehyde and hydrochloric acid in glacial acetic acid.

Reaction Scheme for a Related Compound: 1-benzyloxy-4-methoxybenzene + 2 (CH₂O)n + 2 HCl → 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene + 2 H₂O

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 1-benzyloxy-4-methoxybenzene | Paraformaldehyde, Hydrochloric Acid, Acetic Acid | Room temperature, 20 h | 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene | 40% |

This table presents data for a related reaction and is for illustrative purposes.

Based on the directing effects of the substituents in this compound, electrophilic attack by the chloromethylating agent would be anticipated to occur at the positions most activated by the benzyloxy and methoxy groups. The potential sites for substitution are C3, C5, and C6. The strong activation provided by the alkoxy groups suggests that the reaction is feasible, although the precise regioselectivity would need to be determined experimentally. The formation of diarylmethane byproducts is a common side reaction in chloromethylations, particularly with highly activated aromatic substrates.

The chloro substituent at the C1 position of this compound offers a site for selective functionalization through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which pairs an organohalide with an organoboron compound in the presence of a palladium catalyst, is a powerful tool for forming new carbon-carbon bonds.

For instance, the Suzuki-Miyaura coupling has been successfully employed for the diversification of other complex halogenated aromatic compounds, demonstrating its wide applicability. The feasibility of this transformation on this compound opens an avenue for creating a library of novel compounds with potentially interesting biological or material properties.

Advanced Spectroscopic and Structural Characterization of 2 Benzyloxy 1 Chloro 4 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a detailed molecular structure can be assembled.

The ¹H NMR spectrum of 2-(Benzyloxy)-1-chloro-4-methoxybenzene is anticipated to exhibit distinct signals corresponding to the protons of the benzyloxy group and the substituted benzene (B151609) ring. The benzylic protons (O-CH₂-Ph) are expected to appear as a singlet around δ 5.0-5.2 ppm. The phenyl group of the benzyl (B1604629) moiety will likely show a multiplet in the aromatic region, typically between δ 7.3 and 7.5 ppm.

The protons on the disubstituted benzene ring are expected to show a more complex pattern due to the influence of the chloro, methoxy (B1213986), and benzyloxy substituents. Based on data from related compounds like 1-Chloro-2-cyclohexyloxybenzene and 1-(2-Methylbenzyloxy)-4-methoxybenzene, the aromatic protons on the substituted ring are predicted to appear in the range of δ 6.8-7.2 ppm. rsc.org The methoxy group protons should present as a sharp singlet around δ 3.8 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The benzylic carbon is expected to resonate around 70-72 ppm. The carbons of the unsubstituted phenyl ring are predicted to appear in the typical aromatic region of δ 127-137 ppm. The carbons of the substituted benzene ring will have their chemical shifts influenced by the attached functional groups. The carbon bearing the methoxy group is anticipated around δ 150-155 ppm, while the carbon attached to the chlorine atom is expected in the δ 120-130 ppm range. The methoxy carbon itself should appear around δ 55-56 ppm.

Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzylic CH₂ | 5.0 - 5.2 | Singlet |

| Phenyl H (benzyl group) | 7.3 - 7.5 | Multiplet |

| Aromatic H (substituted ring) | 6.8 - 7.2 | Multiplet |

| Methoxy CH₃ | ~3.8 | Singlet |

Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Benzylic CH₂ | 70 - 72 |

| Phenyl C (benzyl group) | 127 - 137 |

| Aromatic C-O (benzyloxy) | 148 - 152 |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-OCH₃ | 150 - 155 |

| Other Aromatic C | 114 - 125 |

| Methoxy CH₃ | 55 - 56 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in confirming the connectivity of the protons on the substituted benzene ring and within the phenyl group of the benzyl moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the singlet at ~3.8 ppm would show a correlation to the carbon signal at ~55-56 ppm, confirming the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular structure by identifying longer-range connectivities. For instance, correlations would be expected between the benzylic protons and the aromatic carbon to which the benzyloxy group is attached, as well as to the ipso-carbon of the benzyl's phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In the case of this compound, NOESY could provide information about the preferred conformation of the benzyloxy group relative to the substituted benzene ring by showing correlations between the benzylic protons and the ortho-protons on both aromatic rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy and benzylic groups would be observed just below 3000 cm⁻¹. The most prominent features would be the C-O stretching vibrations of the aryl ethers, which typically appear as strong bands in the region of 1250-1000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. rsc.org

Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aryl Ether C-O Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Weak |

Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals. The C-Cl stretch may also be observable in the Raman spectrum. While detailed predictions are challenging without experimental data, Raman spectroscopy would be a valuable tool for confirming the presence of the aromatic systems and the carbon-halogen bond.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern. For this compound (C₁₄H₁₃ClO₂), the molecular weight is 248.70 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed, and its exact mass would confirm the molecular formula. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be seen, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (m/z 91) and a chloromethoxy-substituted phenoxy radical. Another plausible fragmentation pathway would be the loss of the methoxy group or the chlorine atom.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. fishersci.com It measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the calculation of a unique elemental formula. mdpi.com

For this compound, HRMS would be the definitive method to confirm its elemental composition, C₁₄H₁₃ClO₂. The technique distinguishes the target compound from other molecules with the same nominal mass by identifying minute mass differences. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O).

The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinct M+2 peak in the mass spectrum. HRMS can resolve these isotopic peaks, providing further confirmation of the compound's identity. The table below details the calculated monoisotopic mass for the primary molecular ions that would be observed.

| Ion Formula | Isotope | Calculated Exact Mass (Da) | Description |

|---|---|---|---|

| [C₁₄H₁₃³⁵ClO₂ + H]⁺ | ³⁵Cl | 249.0650 | Protonated molecule with ³⁵Cl |

| [C₁₄H₁₃³⁷ClO₂ + H]⁺ | ³⁷Cl | 251.0620 | Protonated molecule with ³⁷Cl (M+2 peak) |

| [C₁₄H₁₃³⁵ClO₂ + Na]⁺ | ³⁵Cl | 271.0469 | Sodium adduct with ³⁵Cl |

| [C₁₄H₁₃³⁷ClO₂ + Na]⁺ | ³⁷Cl | 273.0439 | Sodium adduct with ³⁷Cl (M+2 peak) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectral data for identification. It is an essential tool for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. researchgate.net

In the context of this compound, GC-MS analysis would be used to verify the purity of a synthesized batch. A pure sample would exhibit a single dominant peak in the gas chromatogram at a specific retention time. The mass spectrum corresponding to this peak would show the molecular ion and a characteristic fragmentation pattern that can be used to confirm the structure. For instance, a common fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group. Analysis of related compounds like 4-Chloroanisole by GC-MS is well-documented and shows characteristic fragmentation that helps identify structural motifs. researchgate.netnih.gov

GC-MS is also invaluable for reaction monitoring during the synthesis of the target compound. By taking small aliquots from the reaction mixture over time, chemists can track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature and duration to maximize yield and minimize the formation of impurities. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Conformation and Dihedral Angles

The molecular conformation of this compound is largely defined by the rotational freedom around the ether linkages. The key parameter is the dihedral angle between the planes of the two aromatic rings (the substituted chloromethoxybenzene ring and the benzyl ring).

Based on crystal structures of related compounds, a non-planar conformation is expected. For example, in 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, the dihedral angle between the two phenyl rings is 52.65°. nih.gov In a different but related molecule, 4-Benzyloxy-2-bromo-1-methoxybenzene, this angle is 72.58°. In contrast, the simpler 1-benzyloxy-4-chlorobenzene exhibits a nearly coplanar arrangement with a dihedral angle of just 3.4°. nih.gov The presence of substituents at the ortho position, as in the target compound (the chloro and benzyloxy groups), would likely induce steric hindrance, forcing the rings into a significantly twisted conformation, probably with a dihedral angle in the range of 50-80°.

| Compound | Dihedral Angle (°) Between Aromatic Rings | Reference |

|---|---|---|

| 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene | 52.65 | nih.gov |

| 4-Benzyloxy-2-bromo-1-methoxybenzene | 72.58 | |

| 1-Benzyloxy-4-chlorobenzene | 3.4 | nih.gov |

| This compound | ~50-80 (Predicted) | N/A |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a crystal is dictated by a network of weak intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice. In similar halogenated aromatic ethers, interactions such as C-H···π are observed, where a hydrogen atom from one molecule interacts with the electron-rich π system of an aromatic ring on an adjacent molecule. nih.gov

Given the functional groups present in the target molecule (ether oxygens, chloro-substituent, and aromatic rings), the crystal packing would likely be stabilized by a combination of the following interactions:

C-H···O Hydrogen Bonds: Hydrogen atoms on the aromatic rings or the methylene (B1212753) bridge could form weak hydrogen bonds with the ether oxygen atoms of neighboring molecules.

C-H···π Interactions: As seen in its analogues, hydrogen atoms are likely to interact with the faces of the phenyl rings. nih.gov

In the crystal structure of 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, however, no significant intermolecular interactions were reported, suggesting that steric factors from the substituents can sometimes prevent optimal packing arrangements. nih.gov The precise nature and geometry of these interactions in this compound could only be definitively determined through experimental X-ray diffraction analysis.

Computational and Theoretical Investigations of 2 Benzyloxy 1 Chloro 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the quantum chemical calculations for the electronic structure analysis of 2-(benzyloxy)-1-chloro-4-methoxybenzene. While computational methods are extensively used to study related aromatic compounds, dedicated research on this particular molecule, including its conformational preferences, energetics, and optimized geometry, is not publicly available.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

No specific Density Functional Theory (DFT) studies focusing on the conformational preferences and energetics of this compound have been identified in the surveyed literature. Such studies would be valuable for understanding the molecule's three-dimensional structure and the rotational barriers associated with the benzyl (B1604629) and methoxy (B1213986) groups, which significantly influence its physical and chemical properties.

Mechanistic Studies Through Computational Modeling

The application of computational modeling to elucidate the reaction mechanisms involving this compound has not been reported in the accessible scientific literature. Such studies are crucial for understanding the intricacies of its synthesis and reactivity.

Transition State Analysis of Key Synthetic Reactions

No computational studies on the transition state analysis of synthetic reactions leading to or involving this compound were found. This type of analysis is essential for identifying the rate-determining steps and for optimizing reaction conditions to improve yields and selectivity.

Reaction Pathway Elucidation and Energy Profiles

Detailed reaction pathway elucidation and the corresponding energy profiles for the synthesis or reactions of this compound have not been computationally investigated in any published work. These studies would provide a fundamental understanding of the thermodynamics and kinetics of the involved chemical transformations.

Analysis of Stereoelectronic Effects and Non-covalent Interactions

A computational analysis of the stereoelectronic effects and non-covalent interactions within the this compound molecule is not available in the current body of scientific literature. Such an analysis would shed light on the influence of substituent orientation and through-space interactions on the molecule's stability and reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms a complex molecular wavefunction into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This technique provides a detailed understanding of the electron density distribution, orbital interactions, and the nature of chemical bonds within a molecule. wikipedia.org

For this compound, an NBO analysis would elucidate the electronic characteristics of the molecule, such as the polarity of the C-Cl and C-O bonds and the extent of electron delocalization across the aromatic rings. The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals, which are quantified by second-order perturbation theory to estimate their energetic significance. uni-muenchen.de These "delocalization" corrections indicate departures from an idealized Lewis structure. uni-muenchen.de

While specific NBO data for this compound is not available, a hypothetical summary of key NBO findings based on similar structures is presented below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O-methoxy) | π* (C-C aromatic) | High |

| LP (O-benzyloxy) | π* (C-C aromatic) | Moderate |

| LP (Cl) | σ* (C-C aromatic) | Low |

Note: This table is illustrative and based on general principles of NBO analysis applied to similar chemical moieties.

Hirshfeld Surface and Energy Framework Analysis for Supramolecular Interactions

For this compound, a Hirshfeld surface analysis would reveal the key interactions, such as C-H···π, halogen (Cl)···H, and π···π stacking interactions, that dictate its solid-state architecture. The d_norm surface, which highlights regions of close intermolecular contact, would show red spots indicating hydrogen bonding and other close contacts. mdpi.com

Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between pairs of molecules within the crystal. researchgate.netrsc.org This method computes electrostatic, polarization, dispersion, and exchange-repulsion energies to provide a comprehensive picture of the crystal's energetic topology. mdpi.com The results are often visualized as cylinders connecting molecular centroids, with the cylinder radius being proportional to the interaction strength. rasayanjournal.co.in

In a related chlorinated aromatic compound, the contributions of various intermolecular contacts were quantified as follows:

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 35.0 |

| Cl···H/H···Cl | 32.3 |

| C···H/H···C | 15.0 |

| O···H/H···O | 7.5 |

| Cl···C/C···Cl | 4.5 |

Data adapted from a study on a related chlorinated compound and is for illustrative purposes. researchgate.net

The energy framework for this compound would likely show that dispersion forces are a major contributor to the total interaction energy, which is typical for large aromatic molecules. The electrostatic component would also be significant, particularly around the polar C-Cl and C-O bonds.

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Related Systems

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govphyschemres.org These models are developed by calculating a set of molecular descriptors and using statistical methods to build a mathematical equation that can predict the activity or property of new, untested compounds. unair.ac.id

For a series of derivatives of this compound, a QSAR study could be employed to predict properties such as receptor binding affinity, toxicity, or solubility. The process would involve:

Data Set Preparation: A series of analogues with known activities would be selected.

Descriptor Calculation: A wide range of descriptors, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters, would be calculated for each molecule. nih.gov

Model Development: Statistical techniques like multiple linear regression (MLR) or more advanced machine learning methods would be used to create a predictive model. physchemres.org

Validation: The model's predictive power would be assessed using internal and external validation techniques. physchemres.org

A hypothetical QSAR equation for a series of related compounds might look like this: pIC50 = 0.5 * logP - 0.2 * (Molecular Volume) + 1.2 * (Dipole Moment) + C

This equation illustrates how different physicochemical properties could influence the biological activity of the compounds.

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, MD simulations could be used to explore its conformational landscape. The molecule has several rotatable bonds, and MD simulations would reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent, or interacting with a biological target). This information is crucial for understanding how the molecule might bind to a receptor or how it behaves in solution. semanticscholar.org

Enhanced sampling techniques, such as metadynamics, can be combined with MD simulations to more efficiently explore the conformational space and predict ligand binding mechanisms and their effects on the structure of a biological target. rsc.org

A typical MD simulation of this compound would track the trajectories of all atoms over a period of nanoseconds to microseconds, providing insights into:

The flexibility of the benzyloxy and methoxy groups.

The stability of intermolecular interactions, such as hydrogen bonds, over time.

The solvent distribution around the molecule.

These simulations are invaluable for bridging the gap between static molecular structures and the dynamic reality of chemical and biological processes.

Applications of 2 Benzyloxy 1 Chloro 4 Methoxybenzene As a Synthetic Intermediate

Building Block for Complex Organic Scaffolds

No literature was identified that describes the use of 2-(Benzyloxy)-1-chloro-4-methoxybenzene as a foundational building block for the construction of complex organic scaffolds.

Precursor in the Synthesis of Functionalized Polymers (e.g., Poly(p-phenylenevinylene) Derivatives)

There are no available studies detailing the use of this compound as a monomer or precursor in the synthesis of functionalized polymers, including poly(p-phenylenevinylene) (PPV) derivatives. While the synthesis of PPV and its derivatives is a broad field of research, the involvement of this specific chloro-substituted benzyloxy compound is not documented. unist.ac.krsemanticscholar.orgscirp.orgscirp.org

Role in the Elaboration of Advanced Organic Materials (e.g., Liquid Crystals, Optoelectronic Components)

Information on the application of this compound in the development of advanced organic materials such as liquid crystals or components for optoelectronic devices could not be located.

Application in the Synthesis of Natural Product Cores and Analogs

No published research indicates that this compound has been utilized as an intermediate in the synthesis of the core structures of natural products or their synthetic analogs.

Intermediate in the Synthesis of Pharmaceutical Precursors

While related benzyloxy and chloro-substituted aromatic compounds are known intermediates in medicinal chemistry, there is no specific documentation of this compound serving as a precursor for the synthesis of active pharmaceutical ingredients or their intermediates. nih.gov

Future Research Trajectories and Methodological Innovations

Development of Novel and More Sustainable Synthetic Routes

The synthesis of diaryl ethers, such as 2-(Benzyloxy)-1-chloro-4-methoxybenzene, has traditionally been accomplished through methods like the Williamson ether synthesis and the Ullmann condensation. masterorganicchemistry.comorganic-chemistry.org The Williamson synthesis involves the SN2 reaction between an alkoxide and an alkyl halide, which works best for primary alkyl halides to avoid elimination side reactions. masterorganicchemistry.com The Ullmann condensation classically uses a stoichiometric amount of copper to couple an aryl halide with a phenol (B47542), often requiring high temperatures. wikipedia.orgrsc.org

Modern advancements are paving the way for more sustainable and efficient routes. Palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Chan-Lam cross-coupling reactions represent milder alternatives for C-O bond formation. rsc.orgorganic-chemistry.orgdntb.gov.uanih.gov Future research will likely focus on developing these methods further by employing more sustainable first-row transition metal catalysts like iron or nickel, which are more earth-abundant and cost-effective. rsc.orgnih.gov Innovations such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of water as a solvent are also key areas of development to enhance the green profile of diaryl ether synthesis. organic-chemistry.orgnih.govresearchgate.net For instance, catalyst-free coupling of phenols with electron-deficient aryl halides can be achieved in minutes under microwave irradiation in DMSO. organic-chemistry.org

| Method | General Reaction | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkoxide + Alkyl Halide | Strong base (e.g., NaH), polar aprotic solvent. numberanalytics.com | Versatile and well-established. masterorganicchemistry.com | Requires strong base; limited to methyl/primary halides to avoid elimination. masterorganicchemistry.com |

| Ullmann Condensation | Aryl Halide + Phenol | Copper catalyst, high temperatures (>200°C), polar solvents. wikipedia.org | Effective for electron-deficient aryl halides. | Harsh conditions, stoichiometric copper often needed. wikipedia.orgrsc.org |

| Buchwald-Hartwig Coupling | Aryl Halide + Phenol | Palladium catalyst, phosphine (B1218219) ligand, base. | Milder conditions, broad substrate scope. organic-chemistry.orgnih.gov | Cost and toxicity of palladium catalyst. |

| Chan-Lam Coupling | Arylboronic Acid + Phenol | Copper catalyst (e.g., Cu(OAc)₂), room temperature. rsc.orgorganic-chemistry.org | Very mild conditions, tolerant of many functional groups. organic-chemistry.org | Scope can be limited by availability of boronic acids. |

| Microwave-Assisted SNAr | Activated Aryl Halide + Phenol | Catalyst-free, DMSO, microwave irradiation. organic-chemistry.org | Extremely fast, high yields, solvent-free potential. organic-chemistry.orgresearchgate.net | Requires electron-deficient aryl halide for activation. organic-chemistry.org |

Exploration of Expanded Reactivity Profiles and Catalytic Systems

The structure of this compound offers multiple sites for chemical transformation, primarily the carbon-chlorine bond. This aryl chloride moiety is a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, could be employed to form a new carbon-carbon bond at this position, a reaction that has been studied for other chloroanisole derivatives. researchgate.net Similarly, Buchwald-Hartwig amination could introduce nitrogen-based functional groups. nih.gov

Future investigations will likely explore the chemoselectivity of these reactions, probing the stability of the benzylic ether bond under various catalytic conditions. While palladium is a workhorse in cross-coupling, research is expanding to include more sustainable catalysts. nih.govnih.gov Systems based on copper, nickel, and iron are gaining prominence for C-C, C-N, and C-O bond formations. rsc.orgorganic-chemistry.orgnih.gov For example, copper and iron complexes have been shown to effectively catalyze C-O cross-coupling reactions. organic-chemistry.org The development of novel ligands, such as P-chiral dihydrobenzooxaphospholes, continues to improve the efficiency and enantioselectivity of these transformations, even for sterically hindered substrates. nih.gov

| Reaction Type | Reactive Site | Catalytic System | Potential Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Cl | Palladium(0) complexes, base | Biaryl derivative | researchgate.netnih.govrsc.org |

| Buchwald-Hartwig Amination | C-Cl | Palladium catalyst, ligand, base | Aryl amine derivative | nih.gov |

| Ullmann-type Etherification | C-Cl | Copper(I) catalyst, base | Diaryl ether derivative | wikipedia.orgorganic-chemistry.org |

| C-O Bond Functionalization | Benzylic C-O | Photoredox or transition metal catalyst | Phenol and benzyl (B1604629) derivative | researchgate.netacs.org |

Advanced In Situ Spectroscopic Monitoring of Reactions Involving the Compound

To optimize reactions involving this compound, a deep understanding of reaction mechanisms and kinetics is essential. Advanced in situ spectroscopic techniques provide a window into reactions as they occur, eliminating the need for offline sampling and analysis. spectroscopyonline.com Techniques such as Raman and mid-infrared (IR) spectroscopy are powerful tools for real-time monitoring. acs.orgacs.orgfraunhofer.de For example, Raman spectroscopy can be used to monitor the transmetalation step in reactions involving Grignard reagents and to track the concentration of reactants and intermediates quantitatively. acs.orgacs.org

The concept of operando spectroscopy, which combines real-time spectroscopic measurement with simultaneous catalytic performance analysis, is particularly promising. wikipedia.orgyoutube.com This methodology allows researchers to establish direct structure-reactivity relationships for the catalyst under true working conditions. wikipedia.orgyoutube.com Applying operando Raman, IR, or UV-vis spectroscopy to a Suzuki-Miyaura coupling of this compound could reveal the dynamics of catalyst activation, oxidative addition, and reductive elimination steps, leading to more efficient and robust catalytic systems. wikipedia.orgnih.govrsc.org

| Technique | Principle | Information Gained | Applicability to Target Compound Reactions |

|---|---|---|---|

| Raman Spectroscopy | Vibrational modes based on polarizability changes. | Real-time concentration of species, detection of intermediates, reaction endpoint. acs.org | Monitoring C-Cl bond cleavage in cross-coupling; tracking organometallic species. acs.orgresearchgate.net |

| Infrared (IR) Spectroscopy | Vibrational modes based on dipole moment changes. | Functional group conversion, kinetics, identification of transient species. fraunhofer.de | Following the consumption/formation of characteristic ether and aromatic C-H bands. |

| UV-vis Spectroscopy | Electronic transitions in conjugated systems. | Concentration of colored reactants, products, or organometallic catalyst states. wikipedia.org | Monitoring changes in conjugation during biaryl formation; observing catalyst oxidation states. rsc.org |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural elucidation of intermediates, quantitative analysis of reaction mixtures. nih.gov | Identifying transient palladium-boronate complexes in Suzuki-Miyaura reactions. nih.gov |

Deeper Computational Probes into Reaction Dynamics and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms that are often difficult to obtain experimentally. rsc.orgacs.org DFT calculations can map out entire potential energy surfaces for a reaction, identifying the structures and energies of reactants, transition states, and products. researchgate.netresearchgate.net This allows for the determination of activation barriers, which govern reaction rates and selectivity. rsc.orgrsc.org

For reactions involving this compound, DFT studies could be used to:

Elucidate Cross-Coupling Mechanisms: Investigate the elementary steps (oxidative addition, transmetalation, reductive elimination) of a Suzuki-Miyaura reaction, clarifying the role of the base and ligands. rsc.orgnih.govacs.org

Predict Chemoselectivity: Compare the activation barriers for competing reaction pathways, such as C-Cl bond activation versus C-O bond cleavage, to predict the reaction outcome under different catalytic conditions. researchgate.netmdpi.com

Design Better Catalysts: Model the interaction between the substrate and different metal-ligand complexes to rationally design catalysts with higher activity and selectivity. nih.gov

Recent DFT studies have provided invaluable benchmarks for understanding complex catalytic cycles, such as identifying the turnover-limiting step in zinc-catalyzed Suzuki-Miyaura couplings or rationalizing the role of additives in radical reactions. rsc.orgacs.org

| Calculated Parameter | Significance | Example Application |

|---|---|---|

| Transition State Energy (Activation Barrier) | Determines reaction rate and identifies the rate-limiting step. rsc.org | Comparing the feasibility of Suzuki vs. Heck coupling at the C-Cl position. |

| Reaction Energy (ΔE) | Indicates the thermodynamic favorability of a reaction step. | Assessing whether C-O bond cleavage is thermodynamically plausible. researchgate.net |

| Geometry of Intermediates | Provides structural details of transient species in the catalytic cycle. acs.org | Visualizing the structure of a Pd-Aryl intermediate formed after oxidative addition. |

| Bond Dissociation Energy | Predicts the relative strength and reactivity of chemical bonds. | Comparing the C-Cl vs. benzylic C-O bond strength to predict reaction selectivity. mdpi.com |

| Adsorption Energy | Models the interaction of molecules with a catalyst surface in heterogeneous catalysis. mdpi.com | Studying the binding of the compound to a palladium nanoparticle surface. |

Integration of Machine Learning for Retrosynthetic Analysis and Reaction Prediction

For a target molecule like this compound, ML can be applied in two key ways:

Retrosynthetic Analysis: AI tools can propose viable synthetic pathways by systematically breaking down the target structure into simpler, commercially available precursors. researchgate.netacs.org These models, often using sequence-to-sequence or graph-based neural networks, treat molecules as a language or a graph and learn the rules of chemical transformations from data. illinois.edumicrosoft.com This can accelerate the discovery of novel and more efficient synthetic routes. chemai.io

Reaction Outcome Prediction: Given a set of reactants and conditions, ML models can predict the major product, its potential yield, and even optimal reaction parameters like temperature or solvent. chemeurope.comacs.orgresearchgate.net This predictive power helps chemists to de-risk experimental plans, save resources, and avoid unproductive reaction pathways. chemai.iochemai.io For instance, an ML model could predict the regioselectivity of an electrophilic aromatic substitution on the compound's rings with high accuracy. researchgate.net

The integration of these AI tools with automated laboratory systems promises to create a closed loop of design, execution, and analysis, dramatically accelerating the pace of chemical discovery. chemai.io

| ML Application | Model Type | Function | Relevance to Target Compound |

|---|---|---|---|

| Retrosynthesis | Sequence-to-Sequence (e.g., Transformer), Graph Neural Networks (GNNs). chemcopilot.comillinois.edu | Predicts precursor molecules by learning reaction rules from databases. acs.orgmicrosoft.com | Suggesting novel disconnections for synthesizing the core diaryl ether structure. |

| Reaction Prediction | Neural Networks, Classification/Ranking Models. acs.orgresearchgate.net | Predicts the most likely product from a given set of reactants and conditions. chemeurope.com | Predicting the outcome of a cross-coupling reaction vs. a side reaction. |

| Yield Prediction | Regression Models, GNNs. | Estimates the expected yield of a reaction. chemai.io | Optimizing the yield of a Suzuki-Miyaura coupling by screening virtual conditions. |

| Catalyst/Reagent Recommendation | Classification Models. | Suggests suitable catalysts or reagents for a desired transformation. | Recommending the best ligand/base combination for a specific cross-coupling. |

Q & A

Q. What are the optimal synthetic routes for 2-(Benzyloxy)-1-chloro-4-methoxybenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and etherification steps. For example, nucleophilic aromatic substitution (NAS) using benzyl alcohol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can introduce the benzyloxy group . Chlorination may require reagents like N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C . Yield optimization requires precise control of solvent polarity, temperature, and stoichiometric ratios of substituents (e.g., excess benzyl bromide improves ether formation) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the planar arrangement of the benzene rings and substituent positions (e.g., dihedral angles between benzyloxy and methoxy groups) . Complementary techniques include:

- NMR : H and C NMR to verify substitution patterns (e.g., aromatic proton splitting from chlorine’s deshielding effect) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., Cl vs. Cl) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in halogenation or benzyloxy group installation?

Methodological Answer: Regioselectivity is governed by electronic and steric effects. For example:

- Chlorination : The para position to the methoxy group is favored due to the electron-donating methoxy group activating the ring, directing electrophilic substitution .

- Benzyloxy Installation : Steric hindrance from the methoxy group may limit substitution to positions with lower steric bulk. Computational methods (DFT calculations) can model transition states to predict reactivity .

Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing chlorine and electron-donating methoxy/benzyloxy groups create a polarized aromatic system. This enhances reactivity in Suzuki-Miyaura couplings (e.g., with arylboronic acids) by stabilizing Pd(0) intermediates. Key parameters:

- Catalyst Selection : Pd(PPh₃)₄ for electron-deficient aryl chlorides.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition studies may arise from:

- Purity : Trace solvents (e.g., DMF residues) in synthesized batches can skew bioassays. Purity validation via HPLC (>98%) is critical .

- Assay Conditions : Variations in pH (5–9) or temperature may alter the compound’s stability or binding affinity. Standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.